molecular formula C32H66O2S2 B1167492 protein MPB70 CAS No. 123338-23-8

protein MPB70

Cat. No.: B1167492
CAS No.: 123338-23-8
Attention: For research use only. Not for human or veterinary use.
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Description

Protein MPB70 is a major secreted antigen of the Mycobacterium tuberculosis complex, with high expression levels in Mycobacterium bovis . This nonglycosylated, 22 kDa protein is encoded as a precursor with a signal peptide and is processed into a mature, soluble secreted protein of 163 amino acids . Its solution structure reveals a novel bacterial fold with structural homology to fasciclin I, suggesting potential host cell-binding interfaces . This protein is a prominent target for both humoral and cell-mediated immune responses during infection . It contains several immunodominant and promiscuous human Th1 cell epitopes (e.g., amino acids 106-130 and 166-193) that are recognized in the context of multiple HLA-DR molecules, inducing strong proliferation and gamma interferon (IFN-γ) responses . These characteristics make it a compelling candidate for research on subunit vaccine design against tuberculosis . In diagnostic research, MPB70 is a key capture antigen in enzyme-linked immunosorbent assays (ELISAs) to confirm bovine tuberculosis infections and detect anti-MPB70 antibodies in various species . It is also a major component of the P22 protein complex, which demonstrates high sensitivity and specificity in serological assays for tuberculosis across multiple domestic and wild animal species . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or prophylactic use in humans or animals.

Properties

CAS No.

123338-23-8

Molecular Formula

C32H66O2S2

Synonyms

protein MPB70

Origin of Product

United States

Molecular and Genetic Foundations of Mpb70

Genomic Organization of the mpb70 Gene

The gene encoding MPB70, designated mpb70 (also referred to as mpt70 in M. tuberculosis), is located within the genome of Mycobacterium species belonging to the MTC. epfl.chtamu.edu In Mycobacterium tuberculosis H37Rv, the mpb70 gene is identified as Rv2875. epfl.chtamu.edu The gene is approximately 582 base pairs in length and encodes a precursor protein of 193 amino acids, including a signal peptide for secretion. epfl.chtamu.edu

Relationship with the mpb83 Gene and Operon Structure

The mpb70 gene is closely associated with the mpb83 gene (mpt83 or Rv2873 in M. tuberculosis), which encodes the homologous protein MPB83. researchgate.netnih.govepfl.chtamu.edu These two genes are located in close proximity on the chromosome and are transcribed in the same orientation. oup.com Evidence suggests that mpb70 and mpb83, along with other genes like Rv2874, may form part of a larger operon, potentially consisting of six genes. researchgate.netnih.govoup.com Transcriptional fusion studies indicate that the transcription of these genes can be driven by promoter regions located upstream of mpb83 and Rv2874. oup.com This genomic organization suggests a potential functional relationship between MPB70, MPB83, and other proteins encoded within this locus. oup.com

Transcriptional Regulation of mpb70 Expression

The expression of the mpb70 gene is subject to transcriptional control mechanisms within the Mycobacterium cell.

Role of SigK Transcriptional Regulator

A key transcriptional regulator involved in the expression of mpb70 and mpb83 is the sigma factor K (SigK). researchgate.netnih.govembrapa.brnih.govnih.govplos.org SigK is an extracytoplasmic function (ECF) sigma factor that positively regulates the transcription of these genes. researchgate.netembrapa.brnih.govuniprot.org The activity of SigK is, in turn, regulated by an anti-sigma factor, RskA (encoded by Rv0444c in M. tuberculosis). embrapa.brnih.govnih.gov In the presence of RskA, SigK is held in an inactive form. uniprot.org

Impact of Single Nucleotide Polymorphisms (SNPs) on Expression

Single nucleotide polymorphisms (SNPs) in regulatory genes, particularly in the gene encoding the anti-sigma factor RskA, can significantly impact mpb70 expression levels. researchgate.netembrapa.brnih.govresearchgate.netlido-dtp.ac.ukfrontiersin.orgasm.org For instance, a SNP in rskA (Mb0452c) in M. bovis prevents the repression of SigK activity, leading to constitutively high levels of mpb70 and mpb83 expression. researchgate.netresearchgate.netlido-dtp.ac.uk Conversely, mutations in sigK itself, such as a start codon mutation found in some Mycobacterium bovis BCG strains, can lead to reduced synthesis of MPB70 and MPB83. uniprot.orgasm.org Complementation studies have shown that introducing wild-type Rv0444c (encoding RskA) into high-producing M. bovis BCG strains results in a significant decrease in mpb70/mpb83 expression. nih.gov

Differential Expression Patterns Across Mycobacterial Species and Strains

The expression of MPB70 varies significantly across different Mycobacterium species and strains within the MTC. researchgate.netnih.govasm.orgtamu.eduoup.comembrapa.brnih.govplos.orgfrontiersin.orgoup.comnih.govasm.org While mpb70 is considered largely specific to the MTC, its expression levels differ considerably. asm.orgoup.com

Data from various studies highlight these differential expression patterns:

Species/StrainMPB70 Expression LevelNotesSource
Mycobacterium bovis (virulent)HighMajor antigen, constitutively high expression. researchgate.netnih.govnih.gov
Mycobacterium tuberculosisLowConsiderably less abundant expression compared to M. bovis. researchgate.netnih.govnih.gov
M. bovis BCG (some strains)HighStrains like Brazil, Moscow, Sweden, and Tokyo show high expression. oup.comnih.gov
M. bovis BCG (some strains)LowStrains like Pasteur, Copenhagen, and Glaxo show low expression. oup.comnih.gov
Mycobacterium kansasiiAnalogue presentPossesses a related gene (mpk70) with sequence variation. oup.com

Transcriptomic studies comparing M. bovis and M. tuberculosis have consistently shown higher levels of mpb70 and mpb83 expression in M. bovis. researchgate.netresearchgate.net This differential expression is a key characteristic distinguishing these closely related species. researchgate.netnih.govasm.org

High Expression in Mycobacterium bovis

Mycobacterium bovis is particularly noted for its high-level expression of MPB70. researchgate.netnih.govasm.orgplos.orgnih.gov This elevated expression is a major factor contributing to MPB70 being a prominent antigen in M. bovis. researchgate.netnih.gov The constitutively high expression in virulent M. bovis is primarily attributed to mutations in the rskA gene, which disrupt the repression of SigK activity. researchgate.netembrapa.brnih.govresearchgate.netlido-dtp.ac.uk This genetic difference in a key regulatory pathway directly leads to the observed high levels of MPB70 production in M. bovis compared to M. tuberculosis. researchgate.netembrapa.brnih.gov

Variability in Mycobacterium bovis BCG Substrains

Substrains of Mycobacterium bovis BCG exhibit heterogeneous expression levels of MPB70 and MPB83 asm.orgcabidigitallibrary.orgasm.org. These substrains have been categorized into high and low producers based on the amount of MPB70 protein secreted nih.gov. High-producer substrains include BCG Tokyo, Moreau, Russia, and Sweden, while low-producer substrains include BCG Pasteur, Copenhagen, and Tice nih.gov. In low-producer substrains like BCG Pasteur, the concentration of secreted MPB70 is significantly lower, detected at 1% or less compared to high-producer strains like BCG Tokyo nih.gov.

Comparative analysis of the mpb70 genes in high- and low-producer substrains, such as BCG Tokyo and Pasteur, has shown that the gene sequences themselves, including the upstream and downstream regions, are identical nih.gov. The difference in MPB70 secretion between these substrains is attributed to differential transcription efficiencies of the mpb70 gene nih.gov. Studies using Northern hybridization and reverse transcriptase polymerase chain reaction have shown that mRNA is clearly detected in high-producer strains like BCG Tokyo, but at a very low level in low-producer strains like BCG Pasteur nih.gov.

A point mutation in the sigK gene, which encodes a transcriptional regulator controlling mpb70 and mpb83 expression, explains why some BCG strains express only minute amounts of these proteins researchgate.netnih.gov. Specifically, a start codon mutation in sigK has been linked to reduced expression of MPB70 and MPB83 in certain BCG strains niph.go.jpoup.com.

Table 1: MPB70 Expression Variability in BCG Substrains

BCG SubstrainMPB70 Expression LevelReference
TokyoHigh nih.gov
MoreauHigh nih.gov
RussiaHigh nih.gov
SwedenHigh nih.gov
PasteurLow nih.gov
CopenhagenLow nih.gov
TiceLow nih.gov
Low Expression in Mycobacterium tuberculosis and Induction Conditions

Compared to Mycobacterium bovis, Mycobacterium tuberculosis generally expresses significantly lower amounts of MPB70 (referred to as MPT70 in M. tuberculosis) researchgate.netnih.gov. M. tuberculosis produces very small quantities of MPT70 in in vitro cultures researchgate.net. However, the expression of MPT70 in M. tuberculosis can be induced under specific conditions researchgate.net. Studies have demonstrated that MPT70 expression is induced upon activation with gamma interferon (IFN-γ) or nutrient deprivation, such as starvation researchgate.netresearchgate.net. Despite its low expression in vitro, MPT70 is highly immunogenic during infection with live bacteria nih.gov.

Mutations in the M. tuberculosis gene Rv0444c, which encodes the anti-SigK protein (RskA), can lead to high-level expression of MPB70 and MPB83, similar to the phenotype observed in M. bovis researchgate.net. This suggests that RskA acts as a repressor of SigK activity, and mutations in RskA prevent this repression, resulting in increased expression of the SigK-regulated genes mpb70 and mpb83 researchgate.net.

Table 2: MPB70/MPT70 Expression in M. tuberculosis

ConditionMPB70/MPT70 Expression LevelReference
In vitro culture (standard)Very low researchgate.netresearchgate.net
IFN-γ activationInduced researchgate.netresearchgate.net
Nutrient deprivation (starvation)Induced epfl.chresearchgate.net
Mutation in Rv0444c (anti-SigK)High researchgate.net
In vivo infectionHighly immunogenic (suggests higher expression than standard in vitro) nih.govnih.gov

Post-Translational Processing and Secretion Mechanisms

MPB70 is synthesized as a precursor protein containing a signal peptide, which is characteristic of proteins destined for export through the general secretory pathway researchgate.netnih.govnih.gov. This signal peptide is located at the N-terminus of the protein nih.gov. Post-translational modifications are crucial processes that alter proteins after biosynthesis, influencing their function, localization, and interaction with other molecules thermofisher.comwikipedia.org. In the case of MPB70, the primary post-translational event involves the removal of its signal peptide researchgate.netnih.gov.

Cleavage by Signal Peptidase I

MPB70 is a soluble secreted protein researchgate.netnih.gov. Its secretion involves the cleavage of its signal peptide by Signal Peptidase I (also known as Lep) researchgate.netnih.govdtu.dk. Signal Peptidase I is an enzyme that cleaves "standard" secretory signal peptides transported by the Sec translocon dtu.dk. The signal peptide of MPB70 has been identified as consisting of 30 amino acids and displays an Ala-rich property, which is considered efficient for signal peptide function nih.gov. The cleavage by Signal Peptidase I results in the mature, secreted form of MPB70 researchgate.netnih.govnih.gov. In contrast, its homolog MPB83 is processed by Signal Peptidase II and is a lipoprotein anchored to the membrane researchgate.netnih.gov.

Table 3: MPB70 Post-Translational Processing

Processing StepEnzyme InvolvedOutcomeReference
Signal peptide cleavageSignal Peptidase I (Lep)Mature, secreted protein researchgate.netnih.govdtu.dk

Structural Biology and Functional Domain Analysis of Mpb70

Solution Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional solution structure of mature MPB70 was determined in 2003 using Nuclear Magnetic Resonance (NMR) spectroscopy. bio-techne.comassaygenie.comorigene.comadipogen.combmgrp.comresearchgate.netuni.luuniprot.orguniprot.org This method allowed for the structural analysis of MPB70 in a solution state, providing insights into its dynamic behavior and conformation under near-physiological conditions. assaygenie.com The structural determination involved the analysis of a family of 39 converged structures, derived from a substantial number of NMR-derived structural constraints. assaygenie.com Specifically, a total of 3066 constraints were utilized in the determination process, averaging 18.8 constraints per residue. assaygenie.com MPB70 is a relatively small protein, consisting of 163 amino acids with a total structure weight of 16.31 kDa. researchgate.net

The determined structure revealed a globular tertiary fold. bio-techne.com This fold is characterized by a seven-stranded β-barrel, which forms a central core, adjoined by eight α-helices that are packed against one side of the barrel. bio-techne.com

Identification of Novel Bacterial Fold Architectures

The structural determination of MPB70 was significant as it unveiled a complex and previously uncharacterized novel bacterial fold architecture. assaygenie.comorigene.comadipogen.comresearchgate.netuniprot.org This finding contributed to the understanding of the diversity of protein structures present in bacteria, particularly within the Mycobacterium tuberculosis complex.

Homology to Fasciclin I (FAS1) Domains

A key finding from the structural analysis of MPB70 was its significant structural homology to Fasciclin I (FAS1) domains. bio-techne.comassaygenie.comorigene.comadipogen.combmgrp.comresearchgate.netuni.luuniprot.orgepfl.chgenextgenomics.com Specifically, the backbone topology of residues 27 to 159 of MPB70, encompassing 133 amino acids of its 163-amino acid sequence, showed considerable similarity to the tertiary structures of the third and fourth FAS1 domains of Drosophila melanogaster Fasciclin I protein. bio-techne.com This established MPB70 as a protein containing a FAS1 domain. bio-techne.com FAS1 domains are a widely distributed protein module found in numerous secreted and membrane-anchored proteins across different organisms, known for their roles in cell adhesion. epfl.chgenextgenomics.com

Comparative Structural Analysis with Eukaryotic FAS1 Proteins (e.g., periostin, βig-h3)

Further comparative structural analysis extended the observed homology of MPB70 to eukaryotic proteins containing FAS1 domains. MPB70 shares structural similarities with FAS1 proteins involved in mediating interactions between cells and the extracellular matrix, including human periostin and TGF-β-induced protein (βig-h3). assaygenie.comorigene.comadipogen.combmgrp.comresearchgate.netuni.lu Both periostin and βig-h3 are large extracellular matrix proteins that contain four tandem FAS1 domains. uni.lu Comparative structural alignments have been conducted to highlight these similarities, utilizing structures from proteins such as Drosophila Fasciclin I, human TGFBIp (βig-h3), human periostin, and other bacterial FAS1 domain proteins like Fdp from Rhodobacter sphaeroides. uni.luepfl.ch The structural relationship is further underscored by the fact that mutations in the FAS1 domains of βig-h3 are associated with inherited corneal dystrophies in humans. assaygenie.comorigene.comadipogen.combmgrp.comresearchgate.netuni.luuniprot.orggenextgenomics.com

Implications for Protein-Protein Interaction Research

The established homology of MPB70 to FAS1 domains carries significant implications for understanding its potential involvement in protein-protein interactions. Given the known functions of FAS1 domains in mediating cell adhesion and interacting with extracellular matrix components and cellular receptors such as integrins, it is suggested that MPB70 may play a similar role in mediating interactions, particularly with host cell proteins. bio-techne.comassaygenie.comorigene.comadipogen.combmgrp.comresearchgate.netuni.lugenextgenomics.com Research into MPB70's interactions is crucial for elucidating its biological function in the context of mycobacterial infection and host-pathogen interactions.

Identification of Putative Functional Surfaces and Binding Sites

Based on the structural analysis, comparisons with homologous FAS1 domains, assessment of surface features, and consideration of sequence divergence between MPB70 and the related protein MPB83, along with the locations of disease-inducing mutations in βig-h3, putative functional surfaces and binding sites on MPB70 have been identified. assaygenie.comorigene.comadipogen.combmgrp.comresearchgate.net This analysis strongly suggests that MPB70 possesses two functional surfaces located on opposite faces of the protein. assaygenie.comorigene.comadipogen.combmgrp.comresearchgate.net These surfaces are hypothesized to be involved in binding to host cell proteins, facilitating interactions that may be relevant to mycobacterial pathogenesis or host immune responses. assaygenie.comorigene.comadipogen.combmgrp.comresearchgate.net Suggested interaction sites within the MPB70 structure have been indicated through structural alignments and comparative studies. epfl.ch

Oligomerization States in Experimental Systems

Studies on MPB70 have observed different oligomerization states depending on the experimental conditions. In preparations of purified MPB70 protein, the presence of dimers is frequently noted. However, these dimers are not typically observed in culture fluids where the protein is secreted. The oligomerization state of a protein can significantly influence its function and its interactions within the cellular system. The observation of MPB70 dimers in specific experimental settings suggests a potential for self-association, the biological relevance of which in the context of mycobacterial infection warrants further investigation.

Protein NameUniProt AccessionPDB ID (if applicable)PubChem CID (if applicable)Notes
MPB70 (M. bovis)P0A6691NYON/AProtein; structure determined by NMR.
MPB70 (M. tuberculosis)P9WNF5N/AN/AHighly homologous to M. bovis MPB70.
Periostin (Homo sapiens)Q15063N/AN/AProtein containing FAS1 domains.
βig-h3 (Homo sapiens)Q15582N/A14059499Protein containing FAS1 domains.

Note: PubChem CIDs are typically assigned to small molecules. For large proteins like MPB70, Periostin, and βig-h3, UniProt accession numbers and PDB IDs (for experimentally determined structures) are the relevant identifiers. PubChem CID 14059499 is associated with Melilotigenin, a compound studied in relation to βig-h3, not the βig-h3 protein itself.

Protein MPB70, a major secreted immunogenic protein from Mycobacterium bovis and Mycobacterium tuberculosis, exists in both monomeric and dimeric forms, a characteristic observed in various protein studies doi.orgrefeyn.combiorxiv.org. Research into the structural biology and functional domains of MPB70 has provided insights into its oligomeric states and their potential implications.

3.4.1. Monomeric and Dimeric Forms

Studies involving techniques such as SDS-PAGE and gel filtration chromatography have indicated the presence of both monomeric and dimeric forms of MPB70. The apparent molecular mass of monomeric MPB70 is typically around 22 kDa in SDS-PAGE under reducing conditions nih.govresearchgate.net. However, under non-reducing conditions or in preparations of purified protein, bands corresponding to dimers, with apparent molecular masses ranging from 44 to 50 kDa, are frequently observed researchgate.netaphrc.org.

Detailed research findings highlight that while the monomeric form of MPB70 is often observed in culture fluids, dimers are frequently found in preparations of purified protein nih.govresearchgate.net. This suggests that the oligomeric state might be influenced by the protein's environment or concentration. Gel filtration analysis of M. tuberculosis sonicates showed MPB70 eluting in a single peak corresponding to its free monomeric size, with no significant reaction in the void volume, which would indicate larger aggregates or complexes nih.govresearchgate.net. This contrasts with some other mycobacterial constituents, such as certain lipoproteins, which eluted in two distinct peaks, one in the void volume suggesting complex formation or association with lipids, and a second corresponding to the monomer size researchgate.net.

The crystal structure of MPB70 (PDB ID 1NYO) reveals a complex bacterial fold with structural homology to FAS1 domains found in cell adhesion proteins rcsb.org. This structural information, based on a solution structure, describes the protein as a monomer with a total structure weight of approximately 16.31 kDa and 163 amino acid residues rcsb.org. Despite the monomeric representation in this specific crystal structure, the biochemical evidence strongly supports the existence and observation of dimeric forms, particularly in purified preparations.

The formation of dimers is a common phenomenon in protein function and regulation, as seen in various other proteins where dimerization can be crucial for catalytic activity or structural integrity columbia.eduuniversiteitleiden.nllbl.gov. While the precise functional significance of MPB70 dimerization is still an area of research, its consistent observation in purified samples suggests it may play a role in protein stability, interaction, or potentially in modulating its immunogenic properties.

Data regarding the observed molecular masses of MPB70 in different forms and conditions are summarized in the table below:

FormTechniqueObserved Molecular Mass (kDa)ConditionsSource
MonomerSDS-PAGE~22Reducing nih.govresearchgate.net
DimerSDS-PAGE44-46Non-reducing, Purified protein researchgate.net
DimerSDS-PAGE50Purified recombinant protein aphrc.org
MonomerGel FiltrationCorresponding to monomer sizeM. tuberculosis sonicate nih.govresearchgate.net
Monomer (Crystal)X-ray Crystallography16.31Solution structure (PDB 1NYO) rcsb.org

Note: The observed molecular mass in SDS-PAGE can sometimes vary slightly depending on the specific gel conditions and glycosylation status, although MPB70 is generally considered non-glycosylated nih.gov. The crystal structure provides a calculated molecular weight based on the amino acid sequence.

Further research is needed to fully elucidate the conditions that favor monomer or dimer formation in vivo and the functional consequences of these different oligomeric states for MPB70's role in mycobacterial biology and host interaction.

Immunological Research Perspectives of Mpb70

Induction of Host Immune Responses

MPB70 is known to stimulate both cellular and humoral immune responses during infection with bovine and human tubercle bacilli. nih.govresearchgate.net Vaccination with MPB70 has also been shown to induce Th1 cell responses in animal models of tuberculosis. nih.govresearchgate.net Studies have explored different vaccine formulations including DNA vaccines encoding MPB70 combined with recombinant proteins, which showed a strong humoral component. mdpi.com

Humoral Immune Responses: Antibody Production and Isotypes

MPB70 is an important target antigen of humoral immune responses during infection. asm.org Antibody production to MPB70 can increase as the cellular response decreases, typically in the late stages of tuberculosis. mdpi.com Studies have shown high antibody levels to MPB70 compared to BCG vaccination. mdpi.com The humoral response in groups vaccinated with DNA MPB70/protein showed a strong component with an IgG1 isotype bias. mdpi.com The production of antibodies against MPB70 has been demonstrated to be highly specific to M. bovis infections. mdpi.com In contrast, antibodies against antigen 85 (Ag85) were detectable in cattle infected with other mycobacteria, as Ag85 is highly conserved across the Mycobacterium genus, while MPB70 and MPB83 are not present in the M. avium complex. mdpi.com

In experimentally infected cattle, the antibody response to MPB70 can appear as the purified protein derivative (PPD) skin test response declines with disease progression. asm.org Early antibody responses in bovine infection have been shown to be directed towards a 26-kDa band, likely primarily MPB83, but MPB70 is also a target for these early responses. asm.org Tuberculin-induced boosting of IgG and IgG1 responses against MPB70 has been observed, particularly in unvaccinated control animals with more advanced disease. asm.org

Cellular Immune Responses: T-Cell Activation and Proliferation

MPB70 stimulates cellular immune responses during infection. nih.govresearchgate.net It has been shown to induce T cell responses in cattle, characterized by enhanced IFN-γ production and T cell proliferation. ucd.ie In a mixed cell population, both recombinant MPB70 and MPB83 have been shown to trigger the induction of IFN-γ production and CD4+ and CD8+ T cell proliferation. ucd.ie Blocking IL-12 was found to inhibit this MPB70/MPB83-induced T cell activation. ucd.ie Cellular in vitro immune responses to purified MPB70 are also prominent in human tuberculosis and are comparable to those elicited by MPB64. asm.org

Th1 Cell Response Characterization (e.g., IFN-γ production)

Vaccination with MPB70 has been shown to induce Th1 cell responses. nih.govresearchgate.net Identification of antigens and peptides that induce Th1 cell responses is considered useful for designing new vaccines against tuberculosis. nih.gov MPB70 is a strong stimulator of peripheral blood mononuclear cells (PBMCs) in Th1 cell assays, including antigen-induced proliferation and interferon-gamma (IFN-γ) secretion. plos.org Studies in healthy subjects showing strong T-cell responses to complex mycobacterial antigens have mapped the dominant human Th1 cell epitopes of MPB70. nih.gov Peptides covering the sequence of MPB70 were tested, and several were frequently recognized in IFN-γ assays. nih.govnih.gov Antigen-specific CD4+ T-cell lines have confirmed that certain peptides contain immunodominant Th1 cell epitopes of MPB70. nih.govnih.gov

While MPB70 can induce IFN-γ production, some studies have shown that in young cattle from a bovine tuberculosis-free area, no IFN-γ response was detected in samples stimulated with MPB70, in contrast to responses seen with ESAT-6 and PPD. asm.org This suggests potential differences in responsiveness based on infection status or host population.

CD4+ and CD8+ T-Cell Specificity

MPB70 has been shown to trigger the proliferation of both CD4+ and CD8+ T cells in a mixed cell population. ucd.ie Antigen-specific CD4+ T-cell lines have been established and shown to respond to MPB70 in proliferation and/or IFN-γ assays. nih.govasm.org Studies mapping T-cell epitopes recognized by healthy subjects have used PBMCs and antigen-specific CD4+ T-cell lines. nih.govnih.gov While CD4+ T cells are primarily associated with recognizing peptides presented by MHC class II molecules, some peptides can elicit responses from both CD4+ and CD8+ T cells, suggesting recognition in the context of multiple MHC alleles. aai.org

Promiscuous T-Cell Epitope Recognition

MHC restriction analysis with HLA-typed donors has shown that MPB70 and its immunodominant peptides were presented to T cells promiscuously. nih.govnih.gov This promiscuous recognition of MPB70 and its immunodominant peptide-defined epitopes by IFN-γ-producing Th1 cells supports the possible application of this secreted antigen to subunit vaccine design. nih.govnih.gov

Epitope Mapping and Characterization

Epitope mapping of MPB70 has been conducted using techniques such as overlapping peptide analysis with monoclonal antibodies and sera from M. bovis-infected cattle. microbiologyresearch.orgmicrobiologyresearch.org Synthetic peptides mimicking possible linear epitopes have been used to identify sequences recognized by monoclonal antibodies and polyclonal antibodies from infected animals. microbiologyresearch.orgcapes.gov.brnih.gov Studies have shown that different monoclonal antibodies can react with specific epitopes on MPB70. capes.gov.brnih.gov Polyclonal rabbit antibodies to native purified MPB70 have reacted strongly with peptides from the N-terminal half of mature MPB70, while cattle sera from experimentally M. bovis-infected animals recognized a broader spectrum of peptides. capes.gov.brnih.govasm.org

Specific peptide regions of MPB70 have been identified as containing immunodominant Th1 cell epitopes. nih.govnih.gov For instance, peptides corresponding to amino acids 106-130 and 166-193 have been highlighted as containing such epitopes recognized promiscuously by IFN-γ-producing Th1 cells. nih.govnih.gov Substitution analysis has been used to quantify the significance of individual amino acids within putative epitopes and determine the exact specificity of the antibody response. microbiologyresearch.orgmicrobiologyresearch.org

Data Table: Immunodominant Human Th1 Cell Epitopes of MPB70

PeptideAmino Acid RangeFrequency of Recognition (Proliferation Assays)Frequency of Recognition (IFN-γ Assays)
p561 to 8543-50% nih.gov nih.gov
p676 to 10043-50% nih.gov nih.gov
p8106 to 13043-50% nih.gov60% (T-cell lines) nih.gov
p12166 to 19043-50% nih.gov73% (T-cell lines) nih.gov
p13181 to 19343-50% nih.gov87% (T-cell lines) nih.gov

Note: Frequencies for proliferation assays are presented as a range as reported in the source. Specific frequencies for IFN-γ assays of peptides p5 and p6 in PBMC were not explicitly stated in the same format as p8, p12, and p13 for T-cell lines in the provided snippets.

Data Table: Antibody Recognition of MPB70 Peptides in Experimentally Infected Cattle

Peptide RegionRecognition by Cattle Sera (25 weeks post-infection)
Peptides 1 and 2 (signal sequence)Negative asm.org
Peptides 3, 6, 7, 8, 10, and 19Positive in all five animals tested asm.org
Peptides 6 and 8Strongest responses measured asm.org
Broader spectrum of peptides compared to rabbit seraRecognized capes.gov.brnih.govasm.org

Linear Epitope Identification using Synthetic Peptides

The identification of linear epitopes of MPB70 has been extensively performed using synthetic peptides. This approach allows for the mapping of specific amino acid sequences recognized by antibodies or T cells. For instance, overlapping octapeptides covering the sequence of MPB70 were synthesized and probed with monoclonal antibodies and sera from M. bovis-infected cattle to define epitopes. microbiologyresearch.org Substitution analysis was further employed to quantify the significance of individual amino acids within these putative epitopes and determine the exact specificity of the antibody response. microbiologyresearch.org

In studies focusing on T-cell epitopes, synthetic peptides, typically 25-mers overlapping by 10 residues, have been used to span the entire MPB70 sequence. nih.gov, researchgate.net This methodology has been successful in identifying dominant human Th1 cell epitopes. nih.gov Peptides corresponding to amino acids 61 to 85, 76 to 100, 106 to 130, 166 to 190, and 181 to 193 were frequently recognized in proliferation and interferon-gamma (IFN-γ) assays. nih.gov Further testing with antigen-specific CD4+ T-cell lines confirmed that peptides p8 (amino acids 106 to 130), p12 (amino acids 166 to 190), and p13 (amino acids 181 to 193) contain immunodominant Th1 cell epitopes of MPB70. nih.gov The recognition of MPB70 and its immunodominant peptides by IFN-γ-producing Th1 cells has been observed to be promiscuous in relation to MHC class II restriction. nih.gov

High-density peptide arrays represent a powerful methodology for identifying and characterizing linear antibody epitopes with high resolution. plos.org This technology can be used to synthesize a large number of overlapping peptides and their substituted variants on a single array, allowing for detailed mapping of antibody interactions. plos.org

Conformational Epitope Studies

Beyond linear epitopes, research has also investigated conformational epitopes of MPB70, which are dependent on the protein's three-dimensional structure. Evidence for conformational epitopes comes from studies where antibodies react with the folded protein but not with linear peptide fragments. For example, a monoclonal antibody (12/6/1) that reacted with MPB83 (a protein homologous to MPB70) did not react with overlapping peptides, indicating reactivity with a conformational epitope. nih.gov

The structure of MPB70 has been studied, revealing a novel bacterial fold with structural homology to FAS1 domains found in cell adhesion proteins. rcsb.org This structural information suggests the presence of functional surfaces on opposite faces of the protein, likely involved in binding to host cell proteins. rcsb.org These functional surfaces could represent or contribute to conformational epitopes. Differences in antigen design and production methods can influence protein conformation and thus the presentation of conformational epitopes, potentially affecting the performance of immunoassays. plos.org Studying the effect of mutations in the target protein can also help in mapping conformational epitopes. nottingham.ac.uk

Immunomodulatory Effects on Host Cells

MPB70 has been shown to exert immunomodulatory effects on host cells, particularly macrophages, influencing their behavior and contributing to the host response during mycobacterial infection. nih.gov, bio-rad-antibodies.com, researchgate.net, nih.gov, biorxiv.org, frontiersin.org These effects are significant in the context of tuberculosis pathogenesis, especially in cattle infected with M. bovis. nih.gov, bio-rad-antibodies.com, nih.gov, biorxiv.org

MPB70 is a secreted protein, and its expression levels differ between M. bovis and M. tuberculosis, being highly expressed in M. bovis. nih.gov, researchgate.net, biorxiv.org, researchgate.net This differential expression is thought to contribute to species-specific host responses. nih.gov, researchgate.net, biorxiv.org

Influence on Macrophage Behavior

A key influence of MPB70 on macrophage behavior is its role in promoting the formation of multinucleated giant cells (MNGCs). nih.gov, bio-rad-antibodies.com, researchgate.net, nih.gov, biorxiv.org, frontiersin.org This effect has been particularly observed in bovine macrophages infected with M. bovis. nih.gov, bio-rad-antibodies.com, nih.gov, biorxiv.org, frontiersin.org Studies have demonstrated that secreted MPB70 contributes to macrophage multinucleation. nih.gov, researchgate.net, biorxiv.org The homologous protein MPB83 has also been shown to increase the phagocytic activity of murine peritoneal macrophages, suggesting a broader role for this protein family in modulating macrophage functions. researchgate.net

Role in Multinucleated Giant Cell (MNGC) Formation

MPB70 plays a specific and significant role in the formation of MNGCs, a hallmark of tuberculous granulomas, in bovine macrophages. nih.gov, bio-rad-antibodies.com, researchgate.net, nih.gov, biorxiv.org, frontiersin.org Research indicates that the infection of bovine macrophages with M. bovis, but not M. tuberculosis, promotes MNGC formation, and MPB70 is a key bacterial factor involved in this process. nih.gov, bio-rad-antibodies.com, nih.gov, biorxiv.org Experimental evidence, including studies using M. bovis strains with a knocked-out MPB70 gene, has shown that the absence of MPB70 strongly impairs MNGC formation in bovine macrophages. bio-rad-antibodies.com MPB70 contains a FAS1-domain, which is known to play a role in cell adhesion, a process that appears to be required for multinucleation. nih.gov, bio-rad-antibodies.com, biorxiv.org

The formation of MNGCs is influenced by both pathogen and host factors. nih.gov, nih.gov In the context of M. bovis infection in bovine macrophages, MPB70 from the bacterium and extracellular vesicles released by infected bovine macrophages are implicated as mediators of multinucleation. nih.gov, nih.gov, biorxiv.org Granulomas from M. bovis-infected cattle have been observed to contain higher numbers of MNGCs compared to those from M. tuberculosis-infected cattle, further supporting the role of M. bovis-specific factors like MPB70 in this process in the bovine host. nih.gov, nih.gov, biorxiv.org

Interaction with Innate Immune Receptors (e.g., TLR1/2 in context of MPB83 homology)

Research suggests that MPB70 and its homolog MPB83 may interact with host innate immune receptors, such as Toll-like receptors (TLRs), influencing immune responses. MPB83, which shares homology with MPB70 nih.gov, nih.gov, has been investigated for its interaction with TLR2. Molecular docking studies have indicated a high affinity between MPT83 (the M. tuberculosis ortholog of MPB83) and TLR2. researchgate.net, researchgate.net Similarly, MPT70 (the M. tuberculosis ortholog of MPB70) has also been discussed in the context of its affinity with TLR2. researchgate.net

TLR1 and TLR2 often form heterodimers (TLR1/2) that recognize specific microbial lipoproteins and trigger downstream signaling pathways. frontiersin.org While direct experimental evidence of MPB70 binding to TLR1/2 is not explicitly detailed in the provided results, the demonstrated affinity of the homologous protein MPB83/MPT83 for TLR2 researchgate.net, researchgate.net, coupled with the structural suggestion that MPB70 and MPB83 are involved in binding to host cell proteins oup.com, supports the potential for MPB70 to interact with innate immune receptors like TLR1/2. Studies on mycobacterial signaling through TLRs highlight the importance of TLR2 in recognizing various mycobacterial components and orchestrating innate immune responses in macrophages. frontiersin.org TLR1 deficiency has also been linked to impaired mycobacterial innate immune signaling. frontiersin.org

Data Tables

Based on the information regarding linear epitope identification:

Peptide DesignationAmino Acid Range (MPB70)Frequency of Recognition (Human Th1 Cells)Assay Type
p561-85Frequently recognizedProliferation, IFN-γ
p676-100Frequently recognizedProliferation, IFN-γ
p8106-130Most frequently recognized (Immunodominant)Proliferation, IFN-γ, Cytotoxicity
p12166-190Most frequently recognized (Immunodominant)Proliferation, IFN-γ, Cytotoxicity
p13181-193Most frequently recognized (Immunodominant)Proliferation, IFN-γ, Cytotoxicity

Note: Data compiled from search result nih.gov.

Based on the information regarding MNGC formation:

Macrophage OriginMycobacterial SpeciesMPB70 ExpressionMNGC Formation
BovineM. bovisHighPromoted
BovineM. tuberculosisLowNot promoted
HumanM. bovisHighNot promoted
HumanM. tuberculosisLowNot promoted

Role of Mpb70 in Host Pathogen Interaction and Virulence Mechanisms

Contribution to Host Tropism of Mycobacterium bovis

Host tropism refers to the ability of a pathogen to infect, replicate, and transmit within a specific range of host species. M. bovis exhibits a broader host range than the human-adapted M. tuberculosis, and evidence suggests that MPB70 is a key bacterial factor contributing to this specificity, particularly in the bovine host. proquest.comnih.gov

A critical finding is the role of MPB70 in the formation of multinucleated giant cells (MNGCs), a hallmark of tuberculous granulomas, in a host-specific manner. nih.gov Studies have demonstrated that M. bovis infection induces the formation of MNGCs in bovine macrophages, but not in human macrophages. nih.govbio-rad-antibodies.com This effect is directly linked to MPB70, as experiments using an M. bovis strain with a knocked-out mpb70 gene showed a significant impairment in MNGC formation in bovine macrophages. bio-rad-antibodies.comnih.gov Re-introducing the gene restored this capability, confirming that MNGC formation in bovine macrophages is a specific response to MPB70 activity. nih.govnih.gov

The differential expression of MPB70 between M. bovis and M. tuberculosis likely explains the inability of the latter to induce MNGCs in the same in vitro model. nih.gov While M. bovis constitutively expresses high levels of MPB70, its expression in M. tuberculosis is low in vitro but is induced upon phagocytosis by macrophages. proquest.comnih.govucd.ie This interaction between the pathogen factor (MPB70) and a specific host cell response (MNGC formation in bovine macrophages) helps to explain the species tropism observed in tuberculosis. bio-rad-antibodies.com This host-specific cellular response highlights how M. bovis has evolved to manipulate the defenses of its primary host. bio-rad-antibodies.com

Factor M. bovis in Bovine Macrophages M. tuberculosis in Bovine Macrophages M. bovis in Human Macrophages Reference
MPB70/MPT70 Expression High, constitutiveLow in vitro, induced intracellularlyHigh, constitutive proquest.comnih.gov
MNGC Formation PromotedNot promotedNot promoted nih.govbio-rad-antibodies.com
Outcome Contributes to host-specific pathologyLack of specific host-pathogen interactionRestricted replication proquest.comnih.gov

Proposed Mechanisms of Interaction with Host Cell Proteins

The mechanism by which MPB70 interacts with host cells is thought to be mediated by its structural domains, which share homology with known adhesion molecules. proquest.comnih.gov MPB70 contains a Fasciclin 1 (FAS1) domain, a structure known to be involved in cell adhesion. proquest.comnih.gov This suggests that MPB70 could function as an adhesin, mediating contact between the mycobacterium and host cells or between host cells themselves.

Based on this structural feature, researchers have proposed several potential mechanisms of interaction:

Interaction with Cellular Receptors : It is hypothesized that the FAS1 domain of MPB70 could bind to host cell receptors such as stabilins or integrins. proquest.comnih.gov

Binding to Extracellular Matrix Components : Another proposed mechanism is the interaction of MPB70 with components of the extracellular matrix (ECM), such as fibronectin. proquest.comnih.gov Fibronectin is a ubiquitous glycoprotein (B1211001) in the ECM and body fluids that plays a major role in cell adhesion and is a common target for bacterial adhesins. frontiersin.org While direct binding of MPB70 to fibronectin is a hypothesis, other mycobacterial proteins, such as the BCG85 complex, are known fibronectin-binding proteins. asm.org

These proposed interactions would facilitate the cell-to-cell contact and cellular adhesion necessary for processes like the formation of MNGCs. nih.gov The enhanced cell aggregation observed in the presence of MPB70 supports the hypothesis that it functions as a cell adhesion molecule. nih.gov Identifying the specific host macrophage proteins that interact with MPB70 is an ongoing area of research. nih.gov

Influence on Pathogen Persistence and Immune Evasion Strategies (research hypotheses)

Pathogenic mycobacteria have evolved sophisticated strategies to evade the host immune system, allowing them to persist within the host for long periods. nih.govresearchgate.net These strategies often involve manipulating the host cell environment, particularly within macrophages, to prevent bacterial clearance. researchgate.netnih.gov The differential expression of MPB70 in vivo suggests it plays a role in these processes, potentially contributing to the pathogen's adaptation and persistence within its specific host. ucd.ie

One research hypothesis is that MPB70 contributes to persistence by modulating the host immune response. The expression of the gene encoding MPB70 is significantly upregulated when M. tuberculosis is engulfed by a macrophage, indicating an important function during infection. ucd.ie It is proposed that MPB70 may influence disease progression through the induction of interferon-gamma (IFN-γ). ucd.ie While IFN-γ is crucial for activating macrophages to kill mycobacteria, its sustained or dysregulated production can also contribute to the chronic inflammation and tissue pathology characteristic of tuberculosis, creating a niche for bacterial persistence.

Furthermore, the ability of MPB70 to induce MNGC formation in bovine macrophages could be an immune evasion strategy. nih.gov While granulomas and MNGCs are intended to contain the infection, they can also provide a survival niche for the bacteria, shielding them from immune surveillance and antimicrobial agents. nih.govnih.gov By promoting a specific cellular pathology in its preferred host, MPB70 may contribute to the long-term persistence of M. bovis in cattle. However, it is important to note that insertions in the genes for MPB70 and the related protein MPB83 did not cause attenuation in an in vivo study of M. bovis in cattle, suggesting its role may be more nuanced and possibly related to specific stages of infection or host responses not fully captured in that model. asm.org

Homology-Based Mechanistic Hypotheses (e.g., osteoblast-specific factor II)

A significant mechanistic hypothesis for MPB70 function is based on its structural similarity to a specific host protein. nih.gov Studies have revealed a significant homology between MPB70 and Osteoblast-Specific Factor 2 (OSF-2), also known as periostin. nih.govresearchgate.net OSF-2 is a cell adhesion protein expressed on osteoblasts in growing bone tissue and contains four repeated domains. nih.govepa.gov The homology is particularly high in two internal regions within each of the four repeat domains of OSF-2, which are presumed to be related to the active sites of this bone adhesion molecule. nih.govresearchgate.net

This homology provides a plausible molecular mechanism for a specific clinical observation: osteitis (bone inflammation) as a rare complication following vaccination with certain substrains of M. bovis BCG (Bacille Calmette-Guérin). researchgate.netnih.gov A literature search revealed that BCG substrains that are high producers of MPB70 were associated with an increased incidence of osteitis in vaccinated neonates. nih.govnih.gov

The hypothesis is that the secreted MPB70, due to its structural mimicry of OSF-2, functions as a homophilic adhesion molecule that binds to bone tissue. researchgate.netnih.govepa.gov This interaction would facilitate the adherence of the mycobacteria to bone cells, providing a mechanism for the development of bone lesions. researchgate.net This homology-based hypothesis suggests that the function of MPB70 is directly related to the interaction between the bacilli and host tissues, potentially explaining the tissue tropism observed in certain mycobacterial infections. nih.govresearchgate.net

Protein Homologous Domain Proposed Host Ligand/Target Hypothesized Outcome Reference
MPB70 FAS1 DomainOsteoblast-Specific Factor 2 (OSF-2) on osteoblastsAdhesion to bone tissue, leading to osteitis researchgate.netnih.govresearchgate.net
MPB70 FAS1 DomainIntegrins, Stabilins, ECM componentsCell adhesion, MNGC formation proquest.comnih.gov

Methodological Approaches in Mpb70 Research

Recombinant Protein Production and Purification Techniques

The production of MPB70 for research and diagnostic purposes predominantly relies on recombinant DNA technology. This approach allows for the generation of large quantities of the protein in a controlled environment, which is essential for the development of consistent and reliable immunological assays.

Gene Cloning and Expression Systems (e.g., E. coli)

The gene responsible for encoding the MPB70 protein in Mycobacterium bovis is a primary target for cloning and expression in heterologous systems. Escherichia coli (E. coli) is a widely used host for this purpose due to its rapid growth, well-understood genetics, and the availability of a vast array of molecular tools for protein expression. sinobiological.combiosynsis.comnih.gov

The process typically begins with the amplification of the MPB70 gene, which is then inserted into a suitable expression vector, such as a plasmid. nih.govcreative-biogene.com This recombinant plasmid is subsequently introduced into an E. coli expression host, like the BL21(DE3) strain. creative-biogene.comresearchgate.net Induction of protein expression is often achieved by adding an inducer molecule, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), which triggers the transcription of the MPB70 gene and subsequent translation into the protein. sinobiological.comnih.gov

Research has shown that when the MPB70 gene is cloned into a plasmid vector like pBluescript II KS+ with its native ribosome-binding site, E. coli can produce two different molecular mass forms of the protein, 26 kDa and 22 kDa. nih.gov The size difference is indicative of the cleavage of the signal peptide from the MPB70 protein by an E. coli endopeptidase. nih.gov The mature, 22 kDa form of the protein is predominantly found in the periplasm of the recombinant E. coli and is also secreted into the culture medium. nih.gov

Fusion Protein Strategies (e.g., MPB70/83 fusion)

To enhance the utility of MPB70 in diagnostic assays, researchers have employed fusion protein strategies. This involves genetically linking the MPB70 protein with another protein, often a related antigen, to create a single, larger polypeptide. A notable example is the MPB70/83 fusion protein, which combines MPB70 with the highly homologous MPB83 protein. plos.org

The rationale behind this strategy is to create a single molecule that presents epitopes from both proteins, potentially increasing the sensitivity of serological tests. plos.org Studies have indicated that some animals infected with M. bovis may respond positively to the MPB70/83 fusion protein while showing a weaker or no response to the individual MPB70 or MPB83 proteins. plos.org This suggests that the fusion protein may detect a broader range of antibody responses in an infected population. plos.org Fusion protein strategies can be a valuable tool in crystallographic studies of proteins, as they can improve stability, expression levels, and facilitate crystal packing. mdpi.com

Purification Methodologies (e.g., affinity chromatography, SDS-PAGE)

Following recombinant production, the MPB70 protein must be purified from the complex mixture of E. coli cellular components. Affinity chromatography is a powerful and commonly used technique for this purpose. thermofisher.com This method exploits the specific binding interaction between the protein of interest and a ligand immobilized on a solid support. thermofisher.com For instance, if the recombinant MPB70 is expressed with an affinity tag, such as a hexa-histidine (His6) tag, it can be selectively captured on a column containing nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) beads. researchgate.netberkeley.edu After washing away unbound proteins, the purified MPB70 can be eluted from the column. berkeley.edu

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is another critical technique used in the purification process, primarily for analysis and, in some cases, for purification itself. jackwestin.com SDS-PAGE separates proteins based on their molecular weight. jackwestin.com It is used to assess the purity of the MPB70 protein at various stages of the purification process. researchgate.net In some instances, a protein band can be excised from an SDS-PAGE gel and the protein can be recovered, a method that can be used for enrichment and further characterization.

Immunological Assay Development for Research Purposes

The availability of purified recombinant MPB70 has been instrumental in the development of various immunological assays. These assays are primarily designed to detect the presence of antibodies against MPB70 in the serum of infected animals, serving as an indicator of exposure to M. bovis.

Enzyme-Linked Immunosorbent Assays (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted platform for detecting antibodies against MPB70. researchgate.net In a typical indirect ELISA setup, microtiter plates are coated with recombinant MPB70 antigen. plos.orgnih.gov Serum samples from the animals being tested are then added to the wells. If antibodies specific to MPB70 are present in the serum, they will bind to the coated antigen. nih.gov

The presence of these bound antibodies is then detected using a secondary antibody that is conjugated to an enzyme, such as horseradish peroxidase. nih.gov This secondary antibody specifically binds to the primary antibodies from the serum sample. nih.gov Finally, a substrate is added that the enzyme converts into a detectable signal, often a color change, which can be quantified. nih.gov The intensity of the signal is proportional to the amount of anti-MPB70 antibodies in the serum.

The performance of an MPB70-based ELISA is evaluated based on its sensitivity and specificity. For instance, an ELISA using a combination of recombinant MPB70 and SahH proteins demonstrated a sensitivity of 94.4% and a specificity of 97.3%. researchgate.netnih.gov Another study reported a sensitivity of 63% and a specificity of 98% for an ELISA using a blend of MPB70 and MPB83 antigens. nih.gov

Assay Type Antigen(s) Sensitivity Specificity Source
ELISARecombinant MPB70 and SahH94.4%97.3% researchgate.netnih.gov
ELISAMPB70 and MPB8363%98% nih.gov

Multiplexed Serological Bead-Immunoassays

More recently, multiplexed serological bead-immunoassays have been developed to simultaneously detect antibodies against multiple antigens, including MPB70. plos.org These assays, often based on technologies like the Luminex xMAP system, utilize microscopic beads that are each coated with a specific antigen. nih.gov

In this format, a set of beads is coated with MPB70, another with MPB83, another with the MPB70/83 fusion protein, and so on for other relevant antigens. plos.org When incubated with a serum sample, antibodies will bind to their corresponding antigen-coated beads. The detection of these bound antibodies is then carried out using a fluorescently labeled secondary antibody. The unique spectral address of each bead allows for the simultaneous measurement of antibody responses to multiple antigens in a single small sample. paho.org

A study developing a Luminex-bTB immunoassay included MPB70, MPB83, and the MPB70/83 fusion protein among its panel of antigens. plos.org The performance of this multiplex assay was evaluated based on the number of reactive antigens, with specificity reaching 99.2% when three or more antigens were positive, though with a corresponding decrease in sensitivity to 23.9%. plos.org

Assay Platform Antigens Included Specificity Sensitivity Cut-off Criteria Source
Luminex-bTB ImmunoassayMPB70, MPB83, MPB70/83, ESAT6/CFP10, PE25/PPE41, Mb1403, and Mb059297.6%42.8%Two-positive antigens plos.org
Luminex-bTB ImmunoassayMPB70, MPB83, MPB70/83, ESAT6/CFP10, PE25/PPE41, Mb1403, and Mb059299.2%23.9%Three-positive antigens plos.org

Cell-Mediated Immunity Assays (e.g., IFN-γ, T-cell proliferation)

The cellular immune response is a critical component of the host's defense against mycobacterial infections, and the protein MPB70 has been a key focus in studies aiming to understand and measure this response. Methodologies such as T-cell proliferation assays and interferon-gamma (IFN-γ) release assays are central to characterizing the role of MPB70 in cell-mediated immunity.

Research has demonstrated that MPB70 is a potent stimulator of T-cell responses. In studies involving healthy human donors with strong T-cell reactivity to mycobacterial antigens, a significant percentage responded to purified MPB70 in both T-cell proliferation and IFN-γ assays. nih.gov Specifically, 64% of donors showed a proliferative response to MPB70, while 71% exhibited an IFN-γ response. nih.gov These responses were comparable to those elicited by a cocktail of synthetic peptides covering the entire sequence of MPB70, indicating that the protein contains multiple T-cell epitopes. nih.gov

Further investigations using synthetic overlapping peptides of MPB70 have successfully mapped the specific regions of the protein that are recognized by the immune system. Five immunodominant epitopes were identified that strongly stimulate T-cell responses in cattle immunized with recombinant MPB70 or infected with Mycobacterium bovis. nih.gov In human studies, peptides designated p8 (amino acids 106-130) and p13 (amino acids 181-193) were confirmed to contain immunodominant Th1 cell epitopes, which are recognized by CD4+ T-cells. nih.gov The T-cell lines that responded to these specific peptides were shown to produce IFN-γ, a hallmark of a Th1-type immune response, which is crucial for controlling intracellular pathogens like mycobacteria. nih.govucd.ie

The functional capability of MPB70-specific T-cells has also been assessed. T-cell lines that were responsive to MPB70 and its immunodominant peptides in IFN-γ assays were also capable of mediating cytotoxic activity against macrophage target cells pulsed with either the whole protein or the specific peptides. nih.gov This suggests that MPB70-specific T-cells can recognize and kill infected host cells, contributing to pathogen clearance.

Table 1: T-Cell Responses to MPB70 and its Peptides in Immunized and Infected Cattle

AntigenEpitope Region (Amino Acid Residues)T-Cell Response ObservedHost Status
MPB7081-100Strong T-cell stimulationImmunized and M. bovis infected cattle
MPB70174-190Strong T-cell stimulationImmunized and M. bovis infected cattle

Flow Cytometry for Cell-Surface Interactions

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, including individual cells, as they pass through a laser beam. In MPB70 research, it has been employed to investigate the localization of the protein, particularly its availability on the surface of mycobacterial cells for interaction with host immune cells.

Studies utilizing flow cytometry have aimed to determine whether MPB70 is present on the bacillary surface, which would have significant implications for its role in the early stages of host-pathogen interaction. However, the findings regarding MPB70 have been less definitive compared to its highly homologous counterpart, MPB83. Research using a monoclonal antibody (MBS43) specific for MPB83 demonstrated clear staining of M. bovis BCG Tokyo bacilli, indicating that MPB83 is available on the cell surface for antibody binding. nih.gov In contrast, the same study noted that a lack of staining with a monoclonal antibody reactive to MPB70 (MAb 1-5C) might be a false-negative result and does not definitively prove the absence of MPB70 on the bacterial surface. nih.gov The conformation-dependent reactivity of some antibodies can make such surface detection challenging. nih.gov

Despite some ambiguity from direct staining of the mycobacterium, flow cytometry has been instrumental in analyzing the cellular responses induced by MPB70. In mixed populations of murine splenocytes, flow cytometry was used to analyze cellular proliferation. ucd.ie These experiments showed that recombinant MPB70, along with MPB83, triggered the proliferation of both CD4+ and CD8+ T-cells. ucd.ie This demonstrates that even if not prominently displayed on the bacterial surface, secreted MPB70 effectively interacts with and activates different T-cell subsets.

Therefore, while flow cytometry has provided clear evidence for the surface localization of the related protein MPB83, its role in directly detecting MPB70 on the mycobacterial surface is less clear. nih.gov Nevertheless, the technique remains crucial for dissecting the downstream immunological consequences of MPB70 exposure, such as the proliferation of specific immune cell populations. ucd.ie

Genetic Manipulation and Gene Expression Analysis

Genetic and molecular biology techniques have been fundamental in elucidating the structure, regulation, and function of the mpb70 gene and its protein product. These approaches have allowed researchers to understand the genetic basis for the variable expression of MPB70 among different mycobacterial strains and to explore its potential for genetic engineering applications.

RNA-sequencing analysis of M. bovis BCG Tokyo revealed that mpb70 was the most highly transcribed gene among all known genes of this strain. nih.govresearchgate.net This high level of transcription is a key reason for the abundance of the MPB70 protein secreted by this particular strain. This finding has been exploited in genetic engineering to create recombinant BCG (rBCG) vaccines. nih.gov By fusing a foreign antigen to the MPB70 protein and placing it under the control of the potent mpb70 promoter, researchers have achieved efficient expression and secretion of the foreign antigen from the BCG host. nih.govresearchgate.net

PCR-based Techniques and Sequence Analysis

Polymerase Chain Reaction (PCR) has been a cornerstone in the study of the mpb70 gene. It has been widely used for the specific detection of M. bovis DNA, as the mpb70 gene was initially thought to be specific to the M. tuberculosis complex, with high expression particularly in M. bovis. oup.comnih.gov PCR assays targeting mpb70 have been developed with a high degree of specificity and sensitivity, capable of detecting as few as 10 to 100 cells per gram of soil. nih.gov

Sequence analysis of the mpb70 gene from different mycobacterial strains has provided critical insights into the regulation of its expression. When the mpb70 genes from high-producing (M. bovis BCG Tokyo) and low-producing (M. bovis BCG Pasteur) substrains were cloned and sequenced, the coding regions and even the flanking upstream and downstream sequences were found to be identical. nih.gov This indicated that the difference in protein secretion was not due to mutations within the gene itself but rather to differences in transcriptional regulation. nih.gov

Furthermore, PCR and subsequent sequence analysis have identified mpb70 analogues in other mycobacterial species. For instance, a related gene, termed mpk70, was identified in the majority of Mycobacterium kansasii strains. oup.com Sequence analysis of the PCR products from different M. kansasii strains revealed heterogeneity, supporting the idea that M. kansasii is not a homogeneous species. oup.com The complete nucleotide sequence of the mpb70 gene from M. bovis BCG revealed an open reading frame that codes for a precursor protein with a 30-amino-acid signal peptide and a 163-amino-acid mature protein. nih.gov

Table 2: Application of PCR and Sequence Analysis in MPB70 Research

TechniqueApplicationKey FindingReference Organism(s)
PCRDetection of mycobacterial DNASpecific amplification of mpb70 allows for sensitive detection of M. bovis.M. bovis
Sequence AnalysisComparison of mpb70 gene in different BCG substrainsGene sequences are identical, suggesting differential expression is due to transcriptional regulation.M. bovis BCG (Tokyo and Pasteur)
PCR and Sequence AnalysisIdentification of gene analoguesAn mpb70 analogue (mpk70) with sequence variations was found in M. kansasii.M. kansasii
Sequence AnalysisDetermination of gene structureIdentified a signal peptide and the mature protein coding sequence.M. bovis BCG

Northern Hybridization and RT-PCR for mRNA Detection

To investigate the molecular basis for the differential secretion of MPB70 protein between various M. bovis BCG substrains, researchers have employed techniques to detect and quantify messenger RNA (mRNA) levels. Northern hybridization and Reverse Transcriptase PCR (RT-PCR) have been specifically used to measure the expression of the mpb70 gene at the transcriptional level.

A key study compared the high-producing BCG Tokyo substrain with the low-producing BCG Pasteur substrain. nih.gov Using Northern hybridization analysis, a clear signal for mpb70 mRNA was detected in BCG Tokyo. In stark contrast, only a very low level of mpb70 mRNA was observed in BCG Pasteur. nih.gov This result was further corroborated by RT-PCR, which also demonstrated significantly higher levels of mpb70 transcripts in the Tokyo strain compared to the Pasteur strain. nih.gov

These findings were crucial as they demonstrated that the substantial difference in the amount of secreted MPB70 protein between these two BCG substrains is primarily due to differential transcription efficiencies of the mpb70 gene. nih.gov This discovery shifted the focus of subsequent research towards understanding the regulatory factors that control the transcription of this gene, such as the sigma factor SigK and its anti-sigma factor RskA. researchgate.netlido-dtp.ac.ukbbk.ac.uk

Transposon Mutagenesis for Gene Essentiality Studies

Transposon mutagenesis is a powerful genetic technique used to identify essential genes in bacteria. This method involves the random insertion of a transposon—a mobile genetic element—into the bacterial genome. If an insertion occurs within an essential gene, the resulting mutant will be unable to survive, allowing for the identification of genes required for growth under specific conditions.

In the context of Mycobacterium bovis, transposon mutagenesis coupled with high-throughput sequencing (such as TnSeq or TraDIS) has been used to create comprehensive libraries of mutants and to determine the essentiality of its genes for survival both in vitro and in vivo. nih.govbiorxiv.orglshtm.ac.uk Studies have noted that the mpb70 gene, along with mpb83, is highly expressed in M. bovis due to a single nucleotide polymorphism (SNP) in the gene for the anti-sigma factor RskA, which leads to constitutive activity of the sigma factor SigK. lido-dtp.ac.ukbbk.ac.uknih.gov

Despite its high expression level and its role in host-specific immune responses, gene essentiality studies have provided interesting results regarding mpb70. In a comprehensive in vivo screen using transposon insertion sequencing to identify genes required for the survival of M. bovis in cattle, insertions in the mpb70 gene (and mpb83) did not cause attenuation. biorxiv.orglshtm.ac.uk This indicates that, under the conditions of this specific animal model, MPB70 is not essential for the survival of M. bovis within the host. biorxiv.orglshtm.ac.uk This suggests that while MPB70 is a major immunogenic protein and contributes to the pathogen's interaction with the host immune system, it is not part of the core set of genes indispensable for the bacterium's viability during infection.

In Vitro Host Cell Models (e.g., Macrophage Infection Models)

In vitro host cell models, particularly those involving macrophages, are indispensable tools for dissecting the molecular and cellular interactions between mycobacteria and their primary host cells. The study of MPB70 in these models has revealed specific, host-tropic functions of the protein.

Macrophages are the main cells that encounter mycobacteria upon infection, and their response can dictate the outcome of the infection. nih.gov Research using primary bovine macrophages (bMϕ) has demonstrated a unique role for MPB70 in the pathogenesis of M. bovis. When bMϕ were infected with M. bovis, they formed multinucleated giant cells (MNGCs), a characteristic feature of tuberculous granulomas. nih.gov

To determine if MPB70 was responsible for this phenomenon, a knockout mutant of M. bovis was created by deleting the mpb70 gene (Mbv ΔMPB70). Infection of bovine macrophages with this mutant strain resulted in a marked impairment in the ability to induce MNGC formation. nih.gov The phenotype was restored when the macrophages were infected with a complemented strain (Mbv-Compl) in which the mpb70 gene was reintroduced. nih.gov This provides direct evidence that the secreted MPB70 protein is a key mediator of macrophage fusion and multinucleation in the bovine host. nih.gov

Interestingly, this effect appears to be host-specific. While M. bovis infection induces MNGCs in bovine macrophages, it does not do so in human macrophages. researchgate.net This suggests that MPB70 contributes to the species-specific pathological differences observed between M. bovis and M. tuberculosis infections. researchgate.net The mechanism is thought to involve the FAS1 domain within the MPB70 protein, which is known to play a role in cell adhesion, potentially mediating the cellular interactions required for macrophage fusion. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of MPB70's Precise Biological Function and Cellular Targets

While MPB70 is known to be a secreted and highly immunogenic protein, its exact biological function within the host-pathogen interaction remains largely unknown researchgate.netresearchgate.net. Research suggests that MPB70 may play a role in the interaction between bacilli and the host, potentially through its FAS1 domain, which is known to be involved in cell adhesion researchgate.netresearchgate.net. Studies have indicated that MPB70 contributes to the formation of multinucleated giant cells (MNGCs) in bovine macrophages infected with M. bovis nih.govresearchgate.net. However, the specific host cellular targets that MPB70 interacts with to exert its effects, such as inducing apoptosis in bovine macrophages or promoting MNGC formation, are yet to be definitively identified and characterized nih.govresearchgate.netscielo.org.mx. Further research is needed to delineate the molecular mechanisms by which MPB70 influences host cell behavior and contributes to the pathogenesis of bovine tuberculosis researchgate.net.

Advanced Structural-Functional Relationship Studies

The solution structure of MPB70 has been determined, revealing its complex fold and homology to FAS1 domains rcsb.orgresearchgate.net. However, a more advanced understanding of the precise relationship between MPB70's structure and its biological functions is crucial warwick.ac.uktechnologynetworks.com. Future studies should focus on identifying the specific regions or residues within the MPB70 structure that are critical for its interaction with host factors, its immunogenicity, and its potential roles in adhesion or immune modulation researchgate.netresearchgate.net. Techniques such as site-directed mutagenesis coupled with functional assays and advanced structural techniques could provide detailed insights into how structural features dictate function warwick.ac.uk. Understanding these relationships could inform the design of modified MPB70 proteins with altered or enhanced properties for diagnostic or therapeutic applications.

Further Refinement of Diagnostic Antigen Design

MPB70 is a well-established diagnostic antigen for bTB, particularly in serological tests mdpi.comnih.gov. Its specificity for M. bovis infections makes it valuable in differentiating infected animals from those exposed to other mycobacteria nih.govmdpi.com. However, the sensitivity of MPB70-based tests, especially in the early stages of infection, can be a limitation mdpi.com. Future research should focus on refining diagnostic antigen design, potentially by identifying highly immunogenic epitopes within MPB70 or by developing chimeric antigens that combine MPB70 epitopes with those from other M. bovis-specific proteins like MPB83 or ESAT6/CFP10 to improve sensitivity while maintaining specificity asm.orgnih.govnih.gov. Exploring different formulations and detection platforms could also contribute to the development of more accurate and reliable diagnostic assays nih.govresearchgate.net.

Exploration of MPB70 in Host-Pathogen Co-evolution Dynamics

The differential expression of MPB70 between M. bovis (high expression) and M. tuberculosis (low expression) suggests a potential role in host adaptation and co-evolution nih.govukri.orgresearchgate.net. The distinct host preferences of these closely related mycobacteria indicate evolved strategies for interacting with their respective hosts ukri.org. Investigating the evolutionary pressures that led to the differential expression of MPB70 and its potential impact on the co-evolutionary dynamics between mycobacteria and their hosts (cattle for M. bovis and humans for M. tuberculosis) is an important area for future research ukri.orguth.grbootslab.orgnih.gov. Studies could involve comparative genomics, phylogenetic analysis of the mpb70 gene across different mycobacterial strains, and experimental models to assess the fitness implications of varying MPB70 expression levels in different host environments. Understanding this co-evolutionary history could provide insights into host-specificity and inform strategies for disease control.

Q & A

Q. What structural features of MPB70 suggest its functional role in host-pathogen interactions?

The solution structure of MPB70 reveals a bacterial fold homologous to the FAS1 domains of fasciclin I, which mediate cell adhesion . Two functional surfaces on opposite faces are proposed to bind host proteins, analogous to FAS1 domain interactions with extracellular matrix components. Surface charge distribution and conserved residues (e.g., hydrophobic patches) suggest roles in adhesion or immune evasion. Structural studies using NMR and X-ray crystallography are critical for mapping these interfaces .

Q. How can recombinant MPB70 be produced with retained antigenicity for immunological studies?

Recombinant MPB70 can be secreted by E. coli using its native signal peptide, which directs periplasmic and extracellular localization. Purification via preparative electrophoresis yields soluble, antigenically active protein (2.5 mg/g biomass) . This method preserves B- and T-cell epitopes, unlike glutathione-S-transferase fusion systems, which may mask critical domains .

Q. What diagnostic limitations arise from MPB70 cross-reactivity with non-tuberculous bacteria?

MPB70 exhibits cross-reactivity with Nocardia asteroides, reducing specificity in ELISAs. To mitigate this, synthetic peptides targeting unique linear epitopes (e.g., residues 61–85, 166–193) or multiplexed assays combining MPB70 with MPB83 and ESAT-6 improve specificity (88–96%) .

Advanced Research Questions

Q. How do MPB70 epitopes drive promiscuous MHC class II-restricted Th1 responses in humans?

Peptide mapping identified immunodominant Th1 epitopes (e.g., p8: aa 106–130; p12/p13: aa 166–193) recognized across HLA-DR haplotypes. IFN-γ assays and cytotoxic T-cell lines confirm these regions induce cross-reactive responses, suggesting utility in subunit vaccines . Methodologically, overlapping 25-mer peptides and HLA-typed donor PBMCs are used to validate promiscuity .

Q. Why does MPB70 expression vary across BCG substrains, and how does this impact vaccine studies?

BCG Tokyo and Moreau express high MPB70 levels due to gene duplication and regulatory variations, while Pasteur and Glaxo produce minimal amounts . Quantification via radioimmunoassay inhibition reveals substrain-specific antigen concentrations, affecting immune response comparisons. Researchers must standardize BCG strains in vaccine trials to avoid skewed efficacy data .

Q. What mechanistic role does MPB70 play in multinucleated giant cell (MNGC) formation during bovine tuberculosis?

MPB70 facilitates MNGC formation in M. bovis-infected bovine macrophages by mimicking FAS1-mediated cell adhesion. Structural homology to βIg-h3 suggests interactions with integrins or stabilins, promoting macrophage fusion. Knockdown experiments and recombinant MPB70 addition in in vitro models (e.g., bovine macrophage co-cultures) are critical for validating this mechanism .

Q. How do glycosylation patterns of MPB70 isoforms affect antigen detection in immunoassays?

Glycosylated MPB70 isoforms (25 kDa, 22b kDa) bind concanavalin A and may obscure antibody epitopes. Deglycosylation protocols (e.g., PNGase F treatment) combined with Western blotting improve detection sensitivity. Cross-reactivity studies with monoclonal antibodies (e.g., MAb 4C3) confirm glycosylation-dependent epitope masking .

Q. Can MPB70/MPB83 fusion proteins enhance sensitivity in multiplexed serodiagnostic platforms?

Luminex-based assays show MPB70/MPB83 fusion proteins detect overlapping but distinct antibody populations compared to individual antigens (κ = 0.58–0.75). Including both fusion and standalone proteins in multiplex panels increases sensitivity by 18–73%, particularly in early infection stages .

Methodological Considerations

  • Structural Analysis : Use circular dichroism and surface plasmon resonance to validate MPB70-host protein interactions .
  • Recombinant Production : Optimize secretion using E. coli strains with leaky outer membranes (e.g., msbB mutants) .
  • Diagnostic Specificity : Combine MPB70 with ESAT-6/CFP10 in ELISAs to reduce false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.